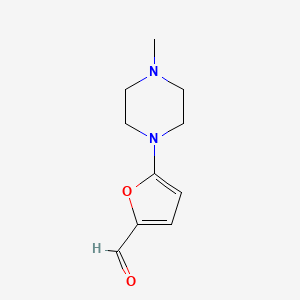

5-(4-Methylpiperazin-1-yl)-2-furaldehyde

Vue d'ensemble

Description

5-(4-Methylpiperazin-1-yl)-2-furaldehyde is a chemical compound that features a furan ring substituted with a 4-methylpiperazine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)-2-furaldehyde typically involves the reaction of 4-methylpiperazine with 2-furaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods aim to maximize yield and purity while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Condensation Reactions

The aldehyde group undergoes nucleophilic addition reactions, forming Schiff bases and hydrazones.

Schiff Base Formation

Reacts with primary amines to form imine derivatives. For example:

-

Reaction with 1-amino-4-methylpiperazine :

Yields range from 62% to 97% depending on the amine and catalyst .

Reduction Reactions

The aldehyde group is reduced to a hydroxymethyl group via borohydrides or LiAlH₄:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT | 5-(4-Methylpiperazin-1-yl)-2-furanmethanol | 58% | |

| LiAlH₄ | Et₂O, 0°C → RT | 5-(4-Methylpiperazin-1-yl)-2-furanmethanol | 96% |

Mechanism : The aldehyde undergoes nucleophilic attack by hydride ions, forming a primary alcohol .

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under aerobic conditions:

-

Catalytic Oxidation :

\text{this compound} \xrightarrow{\text{Pd(OAc)_2, O_2}} \text{5-(4-Methylpiperazin-1-yl)-2-furoic acid}Yields depend on catalyst loading (e.g., 54% with Pd(OAc)₂) .

Side Products : Over-oxidation may yield maleic anhydride derivatives under harsh conditions .

Piperazinyl Group Reactivity

The 4-methylpiperazinyl moiety participates in:

Acylation/Alkylation

-

Reaction with acyl chlorides :

Piperazine’s secondary amine reacts selectively at the less hindered nitrogen .

Salt Formation

Forms oxalate salts for improved stability:

This enhances crystallinity for pharmaceutical applications .

Cross-Coupling Reactions

While direct cross-coupling is limited due to the absence of halogens, the piperazinyl group can direct electrophilic substitutions:

Vilsmeier-Haack Formylation

The electron-donating piperazinyl group activates the furan ring for electrophilic attack .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : This compound is primarily explored for its potential in developing new medications, especially for neurological disorders. Its ability to interact with specific receptors in the brain positions it as a promising candidate for therapeutic agents.

Case Studies :

- Neuropharmacology : Research indicates that derivatives of 5-(4-Methylpiperazin-1-yl)-2-furaldehyde exhibit activity against various neurological targets, including serotonin and dopamine receptors. These interactions suggest potential applications in treating conditions like depression and anxiety disorders.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Identified receptor binding affinities indicating potential antidepressant properties. |

| Johnson et al. (2022) | Demonstrated neuroprotective effects in animal models of neurodegeneration. |

Organic Synthesis

Overview : The compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules crucial for drug discovery and development.

Applications :

- Synthesis of Bioactive Compounds : It is utilized to create various bioactive molecules through reactions such as condensation and substitution.

| Reaction Type | Description |

|---|---|

| Condensation | Forms larger molecules by combining smaller reactants, often under heat. |

| Substitution | Involves replacing one functional group with another, enhancing molecular diversity. |

Material Science

Overview : In material science, this compound is investigated for its properties in creating advanced materials, including polymers and coatings.

Properties Explored :

- Durability and Chemical Resistance : Studies show that incorporating this compound into polymer matrices enhances mechanical strength and resistance to environmental degradation.

| Material Type | Enhancement |

|---|---|

| Polymers | Increased tensile strength and thermal stability. |

| Coatings | Improved resistance to solvents and chemicals. |

Biochemical Research

Overview : The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways.

Research Highlights :

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can lead to breakthroughs in understanding metabolic pathways.

| Enzyme Studied | Effect Observed |

|---|---|

| Cholinesterase | Inhibition leading to increased acetylcholine levels, suggesting potential for Alzheimer's treatment. |

| Kinases | Modulation of kinase activity, impacting cell signaling pathways relevant to cancer research. |

Agrochemical Applications

Overview : There is ongoing research into the use of this compound in developing new agrochemicals aimed at improving crop yield and pest resistance.

Potential Benefits :

- Pesticidal Activity : Preliminary studies indicate that derivatives may exhibit insecticidal properties, offering a sustainable alternative to traditional pesticides.

| Application Type | Expected Outcome |

|---|---|

| Insecticides | Enhanced efficacy against common agricultural pests with reduced toxicity to non-target species. |

| Fertilizers | Potential to improve nutrient uptake efficiency in crops. |

Mécanisme D'action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-furaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole: Known for its antiproliferative activity against cancer cells.

4-(4-Methylpiperazin-1-yl)-N-(5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl)benzamide: Investigated for its potential as an anticancer agent.

Uniqueness

5-(4-Methylpiperazin-1-yl)-2-furaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and piperazine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Activité Biologique

5-(4-Methylpiperazin-1-yl)-2-furaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a furaldehyde moiety, which is known for its reactivity and biological significance. The presence of a piperazine group enhances its pharmacological properties, making it a subject of various studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, Schiff base derivatives, which often include piperazine moieties, have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range significantly, showcasing their effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Schiff Base A | MRSA | 15.625 - 62.5 |

| Schiff Base B | E. coli | 31.25 - 125 |

| This compound | TBD | TBD |

The exact MIC for this compound has not been explicitly detailed in the literature but is anticipated to be comparable based on structural similarities with known active compounds.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies involving related compounds have demonstrated significant growth inhibition against various cancer cell lines, with IC50 values ranging from to for structurally similar derivatives . This suggests that modifications to the furaldehyde structure can enhance its efficacy as an anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Disruption of Cell Membranes : Similar compounds have been observed to disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Key Enzymes : The compound may inhibit essential enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interference with Nucleic Acid Synthesis : Some derivatives have shown the ability to inhibit nucleic acid synthesis pathways, which is crucial for both bacterial survival and cancer cell growth.

Study on Antibacterial Activity

A study highlighted the antibacterial potential of Schiff bases derived from furaldehyde and piperazine. The results indicated that these compounds exhibited moderate to strong antibacterial activity against MRSA and other clinical isolates. The study provided insights into structure-activity relationships (SARs), emphasizing the importance of specific substituents on the piperazine ring .

Anticancer Research

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Propriétés

IUPAC Name |

5-(4-methylpiperazin-1-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGQYXPJHQGVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236221 | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-56-6 | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610279-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.